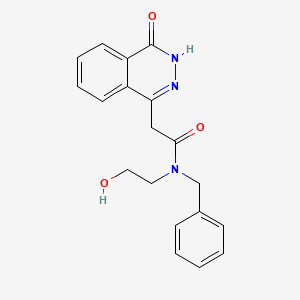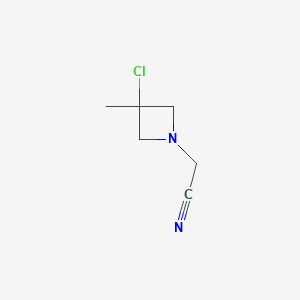
2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route involves the following steps:
Preparation of the Azide Intermediate: The starting material, such as 2-bromoethanol, is reacted with sodium azide to form 2-azidoethanol.
Cycloaddition Reaction: The azide intermediate is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-((1H-1,2,3-Triazol-5-yl)methoxy)acetaldehyde or 2-((1H-1,2,3-Triazol-5-yl)methoxy)acetic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antiviral, antibacterial, and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable triazole linkages.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol depends on its specific application. In medicinal chemistry, the triazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Hydroxyethyl)-1H-1,2,3-triazole: Similar structure but lacks the methoxy group.
2-(1H-1,2,3-Triazol-4-yl)ethanol: Similar structure but with the triazole ring at a different position.
Uniqueness
2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol is unique due to the presence of both the methoxy and hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications. The specific positioning of the triazole ring also contributes to its unique reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C5H9N3O2 |
|---|---|
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
2-(2H-triazol-4-ylmethoxy)ethanol |
InChI |
InChI=1S/C5H9N3O2/c9-1-2-10-4-5-3-6-8-7-5/h3,9H,1-2,4H2,(H,6,7,8) |
Clé InChI |
RBPCQSFVGCIMOM-UHFFFAOYSA-N |
SMILES canonique |
C1=NNN=C1COCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 8-fluoro-6-tosyl-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylate](/img/structure/B14911492.png)

![8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14911502.png)





